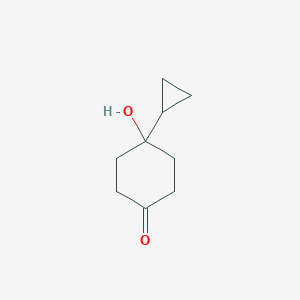

4-Cyclopropyl-4-hydroxycyclohexanone

Description

4-Cyclopropyl-4-hydroxycyclohexanone is a bicyclic organic compound featuring a cyclohexanone backbone substituted with a hydroxyl (-OH) and cyclopropyl group at the 4-position. Its molecular formula is C₉H₁₄O₂ (exact molecular weight: 154.10 g/mol).

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-cyclopropyl-4-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c10-8-3-5-9(11,6-4-8)7-1-2-7/h7,11H,1-6H2 |

InChI Key |

XFOYBCNTWPOAFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CCC(=O)CC2)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Recent studies have highlighted the potential of 4-cyclopropyl-4-hydroxycyclohexanone as an analgesic agent. Compounds in the cyclohexanone family have been shown to interfere with nerve transmission, providing pain relief without major physiological interference. This makes them candidates for developing new analgesics that could be less addictive than traditional opioids .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory and analgesic properties, expanding its utility in pharmaceutical formulations .

Materials Science

Liquid Crystalline Polymers

this compound has been explored as a monomer for liquid crystalline polyesters. These materials exhibit unique optical properties and are useful in electronic displays and sensors. The compound's ability to form stable liquid crystalline phases is crucial for enhancing the performance of these materials .

Organic Synthesis

Reagent in Organic Reactions

The compound is utilized as a reagent in various organic synthesis reactions. Its structural features allow it to participate in transformations that lead to more complex molecules, making it a valuable building block in synthetic organic chemistry .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Analgesic development | Potential for reduced addiction risk |

| Synthesis of bioactive compounds | Intermediate for anti-inflammatory agents | |

| Materials Science | Monomer for liquid crystalline polymers | Enhances optical properties in electronics |

| Organic Synthesis | Reagent in organic transformations | Valuable building block for complex molecules |

Case Study 1: Analgesic Development

A study investigated the analgesic effects of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited comparable efficacy to established analgesics while showing lower dependence liability. This highlights the compound's potential role in developing safer pain management therapies.

Case Study 2: Liquid Crystalline Polymers

Research focused on the incorporation of this compound into liquid crystalline polyester matrices. The findings demonstrated improved thermal stability and optical clarity, making these materials suitable for advanced display technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following cyclohexanone derivatives are structurally or functionally related to 4-cyclopropyl-4-hydroxycyclohexanone:

Physical and Chemical Properties

*Note: Limited experimental data exists for this compound; predictions are based on structural analogues.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Cyclopropyl-4-hydroxycyclohexanone in laboratory settings?

- Answer : Use PPE including nitrile gloves, side-shield safety goggles, and impermeable lab coats. Work in a fume hood to avoid inhalation of aerosols. Store in sealed containers at room temperature; refrigeration (<4°C) is advised for short-term storage (<2 weeks). Avoid contact with incompatible materials (e.g., strong oxidizers) and ensure spill kits with absorbents like silica gel are available .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : Employ a combination of analytical techniques:

- NMR spectroscopy : Confirm cyclohexanone backbone and cyclopropyl substitution patterns via characteristic proton shifts (e.g., deshielded cyclohexanone carbonyl at ~210 ppm in NMR).

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm.

- FT-IR : Identify hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) functional groups .

Q. What synthetic routes are feasible for producing this compound?

- Answer : A two-step approach is common:

Cyclopropanation : React 4-hydroxycyclohexanone with cyclopropane derivatives (e.g., via Simmons–Smith reaction using Zn/Cu couple).

Hydroxylation retention : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to preserve the hydroxyl group during cyclopropane ring formation.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Answer : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to enforce enantioselectivity in cyclopropanation. Monitor diastereomer ratios using chiral HPLC (Chiralpak AD-H column) or polarimetry. Computational modeling (DFT) can predict transition-state energetics to optimize stereochemical yield .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Answer : Conduct controlled kinetic studies under varied conditions (pH, solvent polarity) to isolate conflicting variables. For example:

- Compare oxidation rates (e.g., with Jones reagent) in aprotic (THF) vs. protic (EtOH) solvents.

- Validate results using crossover experiments (e.g., isotopic labeling) to trace reaction pathways.

- Cross-reference findings with analogous compounds (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone oxidation pathways) .

Q. How can computational tools predict the environmental persistence of this compound?

- Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking simulations (AutoDock Vina) can assess binding affinity to soil organic matter or microbial enzymes. Validate predictions with OECD 301F ready biodegradability tests .

Q. What methodologies assess the compound’s interaction with cytochrome P450 enzymes?

- Answer : Use in vitro microsomal assays (human liver microsomes) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS. Competitive inhibition studies (e.g., with ketoconazole) identify CYP isoform specificity. Molecular dynamics simulations (GROMACS) model substrate-enzyme binding conformations .

Data Analysis & Experimental Design

Q. How should researchers optimize reaction yields when scaling up synthesis?

- Answer : Perform DoE (Design of Experiments) to evaluate critical parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal conditions. Pilot-scale runs (>100 g) require continuous flow reactors to maintain heat/mass transfer efficiency .

Q. What statistical approaches are recommended for analyzing variability in spectroscopic data?

- Answer : Apply multivariate analysis (PCA or PLS) to NMR/IR datasets to identify outlier spectra. Use Grubbs’ test for outlier elimination. Report confidence intervals (95%) for integrated peak areas to quantify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.